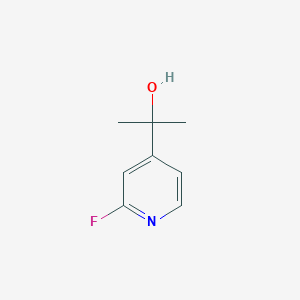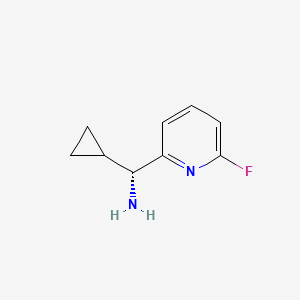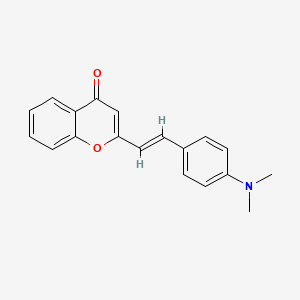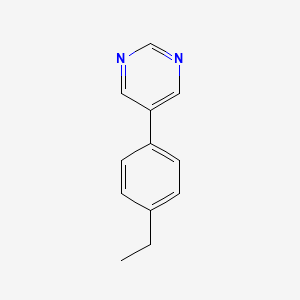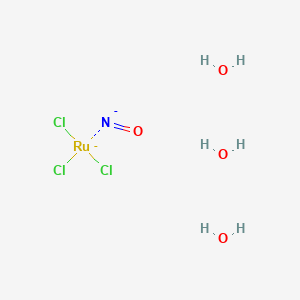
Ruthenium(II)NitrosylChloridetrihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(II)NitrosylChloridetrihydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with three water molecules of hydration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridetrihydrate can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with sodium nitrite in an acidic medium, followed by crystallization from an aqueous solution. The reaction typically proceeds as follows: [ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{[Ru(NO)Cl(H}_2\text{O})]_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(II)NitrosylChloridetrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of the nitrosyl group.
Substitution: Ligand substitution reactions where the chloride or water ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Applications De Recherche Scientifique
Ruthenium(II)NitrosylChloridetrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes, including this compound, are being explored for their anticancer properties due to their ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Ruthenium(II)NitrosylChloridetrihydrate exerts its effects involves the release of nitric oxide (NO), which can interact with various molecular targets. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s ability to bind to and release NO under specific conditions makes it a valuable tool in studying these processes.
Comparaison Avec Des Composés Similaires
Ruthenium(II)NitrosylChloridetrihydrate can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II)ThionitrosylChloride: Contains a thionitrosyl (NS) group instead of a nitrosyl (NO) group.
Ruthenium(II)NitrosylBromidetrihydrate: Similar structure but with bromide ions instead of chloride.
Propriétés
Formule moléculaire |
Cl3H6NO4Ru-2 |
|---|---|
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
nitroxyl anion;trichlororuthenium(1-);trihydrate |
InChI |
InChI=1S/3ClH.NO.3H2O.Ru/c;;;1-2;;;;/h3*1H;;3*1H2;/q;;;-1;;;;+2/p-3 |
Clé InChI |
FXCLKWWTOGEUPO-UHFFFAOYSA-K |
SMILES canonique |
[N-]=O.O.O.O.Cl[Ru-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
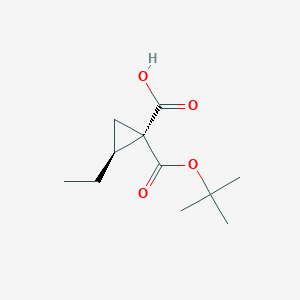
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
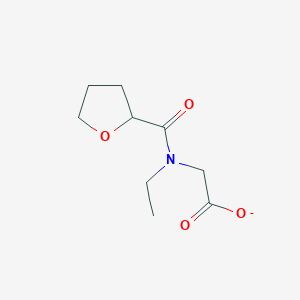
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
